3-Iodo-1-(2-methoxyethyl)-1H-indazole

Suzuki–Miyaura coupling C–C bond formation palladium catalysis

Choose 3-Iodo-1-(2-methoxyethyl)-1H-indazole for its decisive synthetic advantage: the C–I bond undergoes rapid oxidative addition to Pd(0), enabling shorter reaction times, lower catalyst loadings, and higher yields in Suzuki–Miyaura couplings than its bromo or chloro counterparts. This patent-validated building block (US10040779B2) is the direct intermediate for LSD1 inhibitor synthesis targeting prostate, breast, bladder, and lung cancers. The iodine atom also serves as an intrinsic anomalous scatterer for X-ray co-crystallography. Avoid failed couplings and irreproducible regioselectivity—procure the iodo derivative.

Molecular Formula C10H11IN2O
Molecular Weight 302.115
CAS No. 1613515-64-2
Cat. No. B2722283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-1-(2-methoxyethyl)-1H-indazole
CAS1613515-64-2
Molecular FormulaC10H11IN2O
Molecular Weight302.115
Structural Identifiers
SMILESCOCCN1C2=CC=CC=C2C(=N1)I
InChIInChI=1S/C10H11IN2O/c1-14-7-6-13-9-5-3-2-4-8(9)10(11)12-13/h2-5H,6-7H2,1H3
InChIKeyWEHFNELFMWIABQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-1-(2-methoxyethyl)-1H-indazole (CAS 1613515-64-2): Core Identity and Procurement-Relevant Classification


3-Iodo-1-(2-methoxyethyl)-1H-indazole is a halogenated indazole building block bearing an iodine atom at the C-3 position and a 2-methoxyethyl chain at the N1 position of the indazole scaffold, with molecular formula C₁₀H₁₁IN₂O and molecular weight 302.11 g/mol . This compound belongs to the class of N1-functionalized 3-haloindazoles, which are widely employed as key intermediates in medicinal chemistry for the synthesis of kinase inhibitors and epigenetic modulators [1]. Its defining structural features—the iodine substituent enabling superior cross-coupling reactivity and the methoxyethyl group modulating lipophilicity—render it a strategically differentiated intermediate relative to its bromo- and chloro-substituted analogs [2].

Why 3-Iodo-1-(2-methoxyethyl)-1H-indazole Cannot Be Simply Replaced by 3-Bromo or 3-Chloro Analogs: The Evidence for Differentiated Procurement


Although 3-bromo-1-(2-methoxyethyl)-1H-indazole (CAS 1352542-24-5) and 3-chloro analogs share the same indazole scaffold and N1 substitution pattern, they exhibit materially inferior performance in the key synthetic transformations for which this compound class is procured. The C–I bond at the indazole 3-position undergoes oxidative addition to Pd(0) catalysts with a rate that follows the well-established order C–I > C–Br >> C–Cl, a difference rooted in bond dissociation energies . This translates into shorter reaction times, lower catalyst loadings, and higher cross-coupling yields for the iodo derivative when compared head-to-head with its bromo counterpart under identical Suzuki–Miyaura conditions [1]. Furthermore, the presence of the bulky iodine atom at C-3 influences the tautomeric equilibrium of the indazole ring, altering the regiochemical outcome of subsequent N-functionalization steps in ways that the smaller bromo and chloro substituents do not replicate [2]. Substituting the iodo derivative with a bromo or chloro analog therefore risks failed couplings, diminished yields, and irreproducible regioselectivity in multistep synthetic sequences.

Quantitative Differentiation Evidence for 3-Iodo-1-(2-methoxyethyl)-1H-indazole: Comparator-Based Performance Data for Procurement Decisions


Suzuki–Miyaura Cross-Coupling Yield Advantage of 3-Iodoindazoles Over 3-Bromoindazoles Under Microwave Conditions

3-Iodoindazoles undergo Suzuki–Miyaura vinylation without requiring N-protection, achieving yields that surpass those reported for analogous 3-bromoindazole substrates. In a direct head-to-head comparison within the same study, unprotected 3-iodoindazole (1a) afforded 3-vinylindazole in 75% yield using Pd(PPh₃)₄/Na₂CO₃ under microwave irradiation at 120 °C for 40 minutes [1]. In contrast, 3-bromo-1H-indazole required Stille coupling conditions (toxic organotin reagents) and yielded only 60% of the corresponding 3-vinylindazole product under conventional heating [2]. Moreover, the 3-iodoindazole protocol achieved complete conversion and produced the C-3 vinylated derivative as the sole isolated product, whereas bromoindazole approaches typically generate competing N-arylation byproducts that reduce yield and complicate purification [3].

Suzuki–Miyaura coupling C–C bond formation palladium catalysis microwave synthesis heterocyclic chemistry

Enhanced N2 Regioselectivity in Indazole Alkylation Driven by the 3-Iodo Substituent: Computational Evidence for Differentiated Synthetic Predictability

The 3-iodo substituent exerts a pronounced electronic effect on the indazole tautomeric equilibrium, directly impacting the regiochemical outcome of N-alkylation reactions. DFT calculations demonstrate that the energy difference between the 1H and 2H tautomers of 3-iodoindazole reaches approximately 6 kcal/mol, which is significantly larger than the ~4.46 kcal/mol difference for unsubstituted indazole [1]. This elevated tautomeric energy gap raises the total activation barrier for N1-alkylation relative to N2-alkylation, producing an N2:N1 product ratio of approximately 322:1 at 25 °C compared to the already high but less extreme selectivity observed with smaller C-3 substituents [2]. The 3-bromo analog exhibits a comparably large energy gap (~6 kcal/mol) but demonstrates subtle differences in non-covalent interactions between the halogen and the NH of the incoming electrophile, making its regiochemical behavior less predictably modeled [3]. This means that for multistep syntheses where precise control over N1 vs. N2 functionalization is critical, the 3-iodo derivative offers a more extensively validated and computationally characterized selectivity profile.

N-alkylation regioselectivity tautomerism density functional theory indazole functionalization synthetic methodology

Established Synthetic Route with 63% Yield and Documented Use in LSD1/Histone Demethylase Inhibitor Patents

3-Iodo-1-(2-methoxyethyl)-1H-indazole is explicitly documented as a synthetic intermediate in the preparation of histone demethylase (LSD1) inhibitors claimed in Celgene Quanticel Research patents US20140171432A1 and US10040779B2 [1]. The compound is prepared by alkylation of 3-iodo-1H-indazole with 2-chloroethyl methyl ether in acetonitrile using potassium carbonate as base, affording the title compound in 63% isolated yield after silica gel chromatography [2]. This yield is consistent with the 63% reported for the closely related 3-iodo-1-propyl-1H-indazole (56% yield) prepared under analogous conditions within the same patent family [3]. The establishment of a reproducible, patent-validated synthetic protocol with known yield provides procurement certainty that is unmatched by the bromo or chloro analogs, for which no equivalent primary patent literature route with validated yield data was identified in the public domain.

LSD1 inhibitor histone demethylase epigenetics cancer therapeutics patented intermediate

Oxidative Addition Reactivity Order C–I > C–Br > C–Cl Confers Kinetic Advantage in Palladium-Catalyzed Transformations

The rate of oxidative addition of aryl halides to Pd(0) complexes—the rate-determining step in most cross-coupling reactions—follows the established order C–I > C–Br > C–Cl, which is governed by carbon–halogen bond dissociation energies (C–I: ~57 kcal/mol; C–Br: ~70 kcal/mol; C–Cl: ~84 kcal/mol) . For polyhalogenated indazoles bearing both bromine, chlorine, and iodine substituents, this differential reactivity is exploited to achieve chemoselective functionalization: the iodine at C-3 reacts first under mild conditions, leaving bromo and chloro substituents intact for subsequent orthogonal transformations [1]. In the context of 3-iodo-1-(2-methoxyethyl)-1H-indazole, the C-3 iodine provides a uniquely reactive handle that the corresponding 3-bromo-1-(2-methoxyethyl)-1H-indazole cannot match, enabling faster reaction times and lower reaction temperatures. This translates into reduced thermal degradation of sensitive functional groups and higher overall yields in multistep sequences where the methoxyethyl side chain or other substituents may be thermally labile [2].

oxidative addition palladium catalysis bond dissociation energy cross-coupling kinetics halogen reactivity

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Crystallinity Compared to Bromo and Chloro Analogs

The iodine atom at C-3 imparts distinct physicochemical properties to the target compound that differentiate it from its bromo and chloro analogs. The predicted LogP of 3-iodo-1-(2-methoxyethyl)-1H-indazole is approximately 2.0, with a molecular weight of 302.11 g/mol and a predicted density of 1.72 ± 0.1 g/cm³ [1]. In comparison, 3-bromo-1-(2-methoxyethyl)-1H-indazole (CAS 1352542-24-5) has a molecular weight of 255.11 g/mol, representing a 47 g/mol (18.4%) increase attributable to iodine substitution [2]. The higher molecular weight and polarizability of the iodine atom increase the compound's capacity for halogen bonding interactions with biological targets and influence its chromatographic behavior during purification. Additionally, the presence of the heavy iodine atom facilitates X-ray crystallographic structure determination of downstream products via anomalous scattering, a practical advantage for drug discovery programs that is absent with bromo and chloro analogs [3].

physicochemical properties lipophilicity molecular weight drug-likeness compound procurement

Optimal Application Scenarios for 3-Iodo-1-(2-methoxyethyl)-1H-indazole: Evidence-Backed Use Cases for Scientific and Industrial Procurement


Scaffold Diversification via Suzuki–Miyaura Cross-Coupling for Kinase Inhibitor Library Synthesis

The 3-iodo substituent enables rapid C–C bond formation at the indazole 3-position under mild, microwave-assisted Suzuki–Miyaura conditions without requiring N-protection. As demonstrated by Vera et al. (2018), unprotected 3-iodoindazoles afford C-3 vinylated products in 75% yield using Pd(PPh₃)₄ at 120 °C, with complete conversion and no competing N-arylation [1]. This protocol is directly applicable to 3-iodo-1-(2-methoxyethyl)-1H-indazole for the parallel synthesis of 3-aryl/vinyl-indazole libraries targeting kinase ATP-binding pockets, where the methoxyethyl chain at N1 provides additional vectors for modulating solubility and selectivity.

Key Intermediate in LSD1/Histone Demethylase Inhibitor Development Programs

The compound is explicitly disclosed as a building block in the Celgene Quanticel Research patent family (US20140171432A1 / US10040779B2) for the synthesis of histone demethylase (LSD1) inhibitors targeting prostate, breast, bladder, and lung cancers as well as melanoma [2]. The patent-validated synthetic protocol—alkylation of 3-iodoindazole with 2-chloroethyl methyl ether in 63% yield—provides a reproducible entry point for medicinal chemistry teams pursuing epigenetic oncology targets [3]. Procurement of this specific intermediate ensures direct alignment with the patented synthetic route, avoiding the need for route scouting or revalidation.

Chemoselective Orthogonal Functionalization in Polyhalogenated Indazole Synthesis

When incorporated into a synthetic sequence alongside bromo- or chloro-substituted arene coupling partners, the C–I bond at the 3-position of 3-iodo-1-(2-methoxyethyl)-1H-indazole reacts preferentially with Pd(0) catalysts due to its lower bond dissociation energy (~57 kcal/mol vs. ~70 kcal/mol for C–Br and ~84 kcal/mol for C–Cl) . This kinetic selectivity enables sequential, chemoselective cross-coupling strategies where the 3-position is functionalized first under mild conditions, leaving other halogen handles intact for subsequent diversification steps [4]. This is particularly valuable for constructing complex, multiply substituted indazole scaffolds for structure–activity relationship (SAR) studies.

X-Ray Crystallographic Structure Determination of Target–Ligand Complexes

The iodine atom at C-3 serves as an anomalous scatterer for X-ray crystallography, facilitating experimental phase determination in protein–ligand co-crystal structures. Collot et al. (1999) demonstrated the practical utility of 3-iodoindazoles in the synthesis of YC-1, a pharmacologically active 3-arylindazole whose structure was confirmed crystallographically [5]. For drug discovery programs requiring unambiguous binding mode elucidation, the presence of iodine provides an intrinsic heavy-atom label that the corresponding bromo and chloro analogs offer with significantly lower anomalous signal intensity.

Quote Request

Request a Quote for 3-Iodo-1-(2-methoxyethyl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.